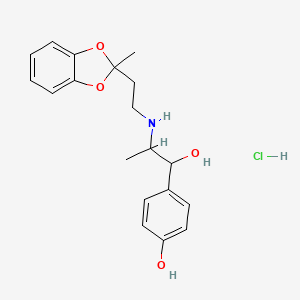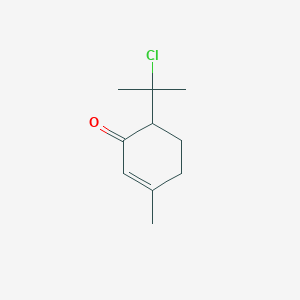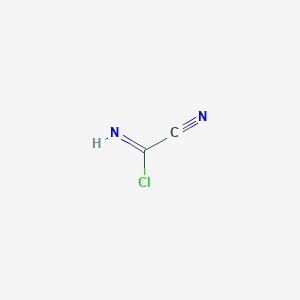![molecular formula C6H12O2S B14646537 [(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol CAS No. 54505-40-7](/img/structure/B14646537.png)
[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol is an organic compound with a unique structure that includes a six-membered ring containing both oxygen and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol typically involves the formation of the oxathiane ring followed by the introduction of the hydroxymethyl group. One common method involves the reaction of a suitable diol with a sulfur-containing reagent under acidic conditions to form the oxathiane ring. Subsequent functionalization introduces the hydroxymethyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the oxathiane ring or the hydroxymethyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the oxathiane ring provides stability and reactivity. These interactions can influence various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
[(2S,6R)-6-Methylmorpholin-2-yl]methanol: Similar structure but with a nitrogen atom instead of sulfur.
[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol: Contains two oxygen atoms in the ring instead of one oxygen and one sulfur.
Uniqueness
[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol is unique due to the presence of both oxygen and sulfur in its ring structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where such properties are desired.
Propiedades
Número CAS |
54505-40-7 |
|---|---|
Fórmula molecular |
C6H12O2S |
Peso molecular |
148.23 g/mol |
Nombre IUPAC |
[(2S,6R)-6-methyl-1,4-oxathian-2-yl]methanol |
InChI |
InChI=1S/C6H12O2S/c1-5-3-9-4-6(2-7)8-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 |
Clave InChI |
LLAIBXYVYAPFJS-RITPCOANSA-N |
SMILES isomérico |
C[C@@H]1CSC[C@@H](O1)CO |
SMILES canónico |
CC1CSCC(O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris[tris(2-methylpropyl)stannane]](/img/structure/B14646468.png)


![Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)-](/img/structure/B14646484.png)
![2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14646490.png)


![9-Azabicyclo[4.2.1]non-7-ene](/img/structure/B14646509.png)
![3-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14646514.png)

![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14646526.png)

![5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,7-dimethoxy-1-benzofuran-6-ol](/img/structure/B14646533.png)

